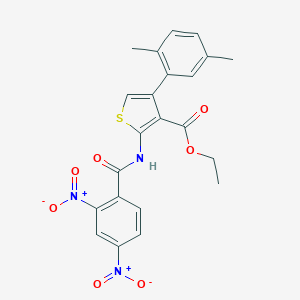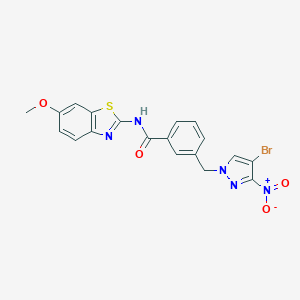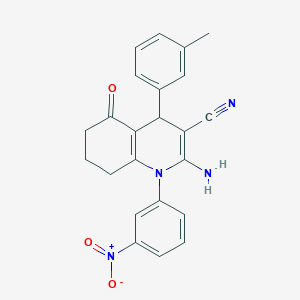
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutane Amide Group: This step involves the reaction of the thiophene derivative with a cyclobutane amide precursor under suitable conditions, such as the use of a coupling reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiophene derivative.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
When compared to similar compounds, PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiophene Derivatives: Compounds with a thiophene ring but different substituents, such as 2-aminothiophene or 3-bromothiophene.
Cyclobutane Amides: Compounds with a cyclobutane amide group but different aromatic rings, such as cyclobutane carboxamide derivatives.
Chlorophenyl Compounds: Compounds with a chlorophenyl group but different core structures, such as 4-chlorophenyl acetic acid.
The uniqueness of this compound lies in its specific arrangement of these functional groups, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C19H20ClNO3S |
|---|---|
分子量 |
377.9g/mol |
IUPAC 名称 |
propan-2-yl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO3S/c1-11(2)24-19(23)16-15(12-6-8-14(20)9-7-12)10-25-18(16)21-17(22)13-4-3-5-13/h6-11,13H,3-5H2,1-2H3,(H,21,22) |
InChI 键 |
KLKSZCSIELPNRR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
规范 SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-{[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}hydrazinecarboxamide](/img/structure/B451743.png)
![4-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B451744.png)

![2-{2-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B451747.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B451748.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451749.png)

![2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451754.png)



![Ethyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B451762.png)


